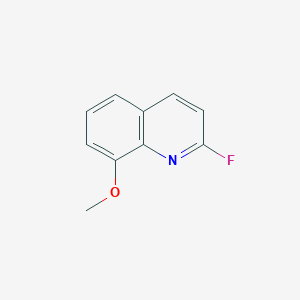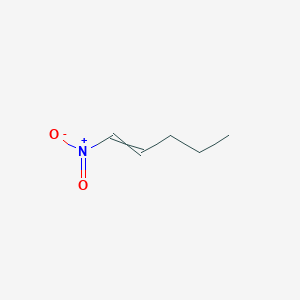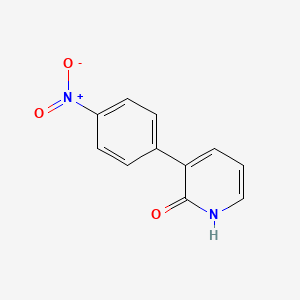
1-chloro-3-(4-phenylphenyl)benzene
Übersicht
Beschreibung
3-Chloro-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H13Cl. It is a derivative of terphenyl, where one of the hydrogen atoms is replaced by a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’'-terphenyl. One common method is the direct chlorination of terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of 3-Chloro-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’3’,1’‘-Terphenyl, 4’-chloro-: Another chlorinated derivative of terphenyl with similar structural properties.
(3’‘-chloro-[1,1’4’,1’'-terphenyl]-3-yl)boronic acid: A boronic acid derivative with additional functional groups.
4-Chloro-5’-phenyl-1,1’3’,1’'-terphenyl: A compound with a similar backbone but different substitution pattern.
Uniqueness
3-Chloro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C18H13Cl |
|---|---|
Molekulargewicht |
264.7 g/mol |
IUPAC-Name |
1-chloro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI-Schlüssel |
MCEPVGVINCBIFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)

![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)



